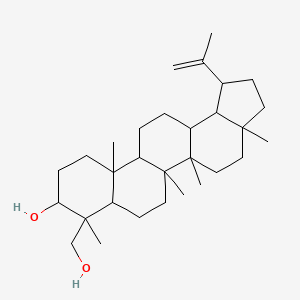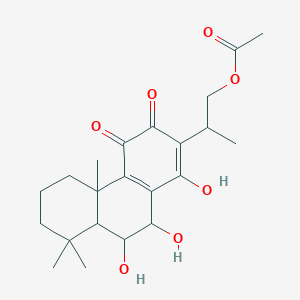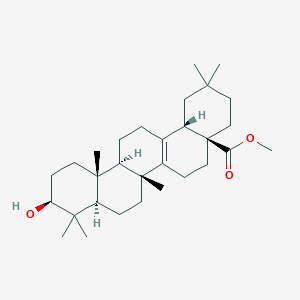
Lup-20(29)-Ene-3bate,23-Diol
Vue d'ensemble
Description
Lup-20(29)-Ene-3bate,23-Diol, also known as Lupeol, is a pentacyclic triterpene that is widely distributed in the plant kingdom . It has been shown to exert various biological and pharmacological activities, such as antibacterial, anti-HIV, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, a novel method for the partial synthesis of the rare triterpenoid, 3-epihydroxy lup-20(29)-en-19(28)-olide, from betulinic acid has been reported . Another study reported the synthesis of betulin derivatives containing thio-/semicarbazone moieties as apoptotic inducers through mitochondria-related pathways .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. The molecular formula is C30H50O . The IUPAC Standard InChI is InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in several contexts. For instance, it has been reported that 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid can reduce the production of nitric oxide and significantly suppress lipopolysaccharide-induced expression of TNF-α and IL-1β at the mRNA and protein levels in RAW264.7 cells .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in several studies. The molecular weight is 426.717 Da . The IUPAC Standard InChIKey is ODSSDTBFHAYYMD-XKBDXGRBSA-N .Mécanisme D'action
The mechanism of action of Lup-20(29)-Ene-3bate,23-Diol has been studied in several contexts. For instance, it has been reported that 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid exerts anti-inflammatory properties in lipopolysaccharide-induced macrophages, possibly through inhibition of the NF-κB signaling pathway, which mediates the expression of pro-inflammatory cytokines .
Safety and Hazards
Orientations Futures
Future research directions could include further investigation of the anti-inflammatory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid, as well as its potential as a therapeutic intervention for diseases such as fulminant hepatitis and rheumatology of triterpenoids . Another potential direction could be the development of novel antitumor agents based on the structure of Lup-20(29)-Ene-3bate,23-Diol .
Propriétés
IUPAC Name |
8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCPTXGFYWKJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-diphenyl-7-piperidin-1-yl-[1,3]oxazolo[5,4-d]pyrimidine](/img/no-structure.png)


